molecular formula C10H11NO4 B1426831 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid CAS No. 1211533-45-7

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid

Cat. No. B1426831
M. Wt: 209.2 g/mol
InChI Key: YCDWONJBBVJNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 . It is primarily used for research purposes .

Scientific Research Applications

  • Hydrogen Bonding Studies : Research conducted by Dobbin et al. (1993) examined hydrogen bonding in similar compounds, focusing on the effects of hydrogen bonding in solutions and using X-ray crystallography to explore structural characteristics (Dobbin, Hider, Rizvi, Maki, Helm, 1993).

  • Reactivity with Metal Salts : Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, exploring the formation of different products under varying conditions (Ghosh, Savitha, Bharadwaj, 2004).

  • Applications in Extraction Processes : A study by Datta and Kumar (2014) examined the use of pyridine-2-carboxylic acid in reactive extraction processes for recovering carboxylic acids from dilute solutions, focusing on the selection of non-toxic extractant-diluent systems (Datta, Kumar, 2014).

  • Antimicrobial Activities and Spectroscopic Characterization : The study by Tamer et al. (2018) explored the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives, alongside spectroscopic characterizations and DFT calculations (Tamer, Tamer, İdil, Avcı, Vural, Atalay, 2018).

  • Spectroscopic Characterization and X-Ray Crystal Structure : Research by Castiñeiras, Gil, and Sevillano (2000) provided spectroscopic characterization and X-ray crystal structure analysis of related pyridine-2-carboxylic acid derivatives (Castiñeiras, Gil, Sevillano, 2000).

  • Synthesis and Chemical Properties : The study by Volochnyuk et al. (2010) investigated the synthesis of fused pyridine-4-carboxylic acids and their subsequent chemical transformations (Volochnyuk, Ryabukhin, Plaskon, Dmytriv, Grygorenko, Mykhailiuk, Krotko, Pushechnikov, Tolmachev, 2010).

properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)7-1-3-11-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWONJBBVJNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid

CAS RN

1211533-45-7
Record name 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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